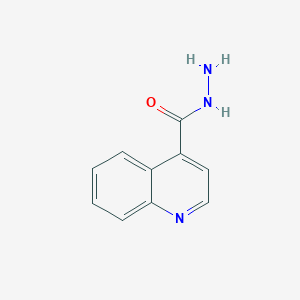

Quinoline-4-carbohydrazide

Übersicht

Beschreibung

Quinoline-4-carbohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives with potential biological activities. The compound is characterized by the presence of a carbohydrazide functional group attached to the quinoline ring at the 4-position. This structural feature allows for further chemical modifications, leading to the creation of a diverse array of quinoline-based compounds with potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include domino processes, Lewis acid-mediated reactions, and cascade reactions. For instance, a domino process has been employed to synthesize quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, a Lewis acid promoted oxonium ion driven carboamination of alkynes has been used to synthesize 4-alkoxy quinolines . Moreover, a rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved using indium(III) chloride and microwave activations, demonstrating the importance of Lewis acid catalysis and energy-efficient techniques in these syntheses .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and MS spectra. For example, novel quinoline-3-carbaldehyde hydrazones have been characterized by these methods, providing insights into their structural features . Additionally, X-ray crystallography has been used to determine the structure of a quinoline derivative, revealing the presence of a thione tautomeric form and extensive electron delocalization within the thiocarbohydrazone moiety .

Chemical Reactions Analysis

Quinoline-4-carbohydrazide derivatives can undergo a variety of chemical reactions, leading to the formation of compounds with potential biological activity. These reactions include cyclization to form triazoles and oxadiazoles, desulfurization, and the formation of Schiff bases . The reactivity of quinoline-4-carbohydrazide allows for the synthesis of a wide range of compounds, including those with antimicrobial and antitubercular properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-4-carbohydrazide derivatives are influenced by their molecular structure. These properties can be studied through elemental analysis, IR, and UV spectral studies, which provide information on the tautomeric forms and the electronic environment of the functional groups . The antimicrobial and antitubercular activities of these compounds are significant, with some derivatives showing low minimum inhibitory concentrations (MIC) against various microorganisms, indicating their potential as future therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Quinoline-4-carbohydrazide has been used in the synthesis of ciprofloxacin-quinoline hybrids, which have shown promising results as antimicrobial and anti-proliferative agents .

Methods of Application or Experimental Procedures

The ciprofloxacin-quinoline hybrids were synthesized by linking quinoline derivatives to the C-7-piperazine moiety of ciprofloxacin . The hybrids were then tested for their antibacterial, antifungal, and anti-proliferative activities .

Results or Outcomes

The hybrids showed better antibacterial activity than the parent ciprofloxacin against all the tested strains . Specifically, compound 6b was the most potent against the highly resistant Gram-negative K. pneumoniae . The hybrids also exhibited noticeable antifungal activities against C. Albicans . In terms of anti-proliferative activity, compounds 6a and 6b showed promising anticancer activity against SR- leukemia and UO-31 renal cancer cell lines .

2. Anticancer Activity

Summary of the Application

Quinoline-4-carbohydrazide has been used in the synthesis of 6-methoxy-2-phenylquinoline-4-carbohydrazide, which has shown potential as an anticancer drug .

Methods of Application or Experimental Procedures

The compound was synthesized using substituted Isatin derivative . The structures of the synthesized compounds were established by 1H- NMR, 13C- NMR and IR for structural elucidation . Their anti-cancer activities were predicted by in-silico studies .

Results or Outcomes

The synthesized 6-Methoxy-2-Phenyl quinoline-4-carbohydrazide has shown better binding energy and interactions as confirmed using Molecular docking studies with PDB-ID: 6hx1 .

3. Functionalized Quinoline Motifs

Summary of the Application

Quinoline-4-carbohydrazide has been used in the synthesis of functionalized quinoline motifs, which have shown promising results in drug design because of its broad spectrum of bioactivity .

Methods of Application or Experimental Procedures

The functionalized quinoline motifs were synthesized by linking quinoline derivatives to various bioactive molecules . The motifs were then tested for their biological activities .

Results or Outcomes

The functionalized quinoline motifs showed promising results in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

4. Synthesis of Biologically and Pharmaceutically Active Quinoline

Summary of the Application

Quinoline-4-carbohydrazide has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Methods of Application or Experimental Procedures

The compound was synthesized using various synthetic protocols . The structures of the synthesized compounds were established by 1H- NMR, 13C- NMR and IR for structural elucidation . Their biological and pharmaceutical activities were predicted by in-silico studies .

Results or Outcomes

The synthesized quinolines and derivatives have shown potential biological and pharmaceutical activities .

5. Functionalized Quinoline Motifs

Summary of the Application

Quinoline-4-carbohydrazide has been used in the synthesis of functionalized quinoline motifs, which have shown promising results in drug design because of its broad spectrum of bioactivity .

Methods of Application or Experimental Procedures

The functionalized quinoline motifs were synthesized by linking quinoline derivatives to various bioactive molecules . The motifs were then tested for their biological activities .

Results or Outcomes

The functionalized quinoline motifs showed promising results in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

6. Photovoltaic Applications

Summary of the Application

Quinoline-4-carbohydrazide has been used in the synthesis of organic dyes based on quinoline as an electron-deficient π-linker, and introduce push–pull conjugated dyes .

Methods of Application or Experimental Procedures

The organic dyes were synthesized by Riley oxidation of –CH 3 followed by Knoevenagel condensation .

Results or Outcomes

The synthesized organic dyes based on quinoline have shown potential for applications in the photovoltaic cells .

Safety And Hazards

Zukünftige Richtungen

Quinoline and its functionalized derivatives have been recognized as an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors .

Eigenschaften

IUPAC Name |

quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWKEFDYIVVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388409 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-4-carbohydrazide | |

CAS RN |

29620-62-0 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

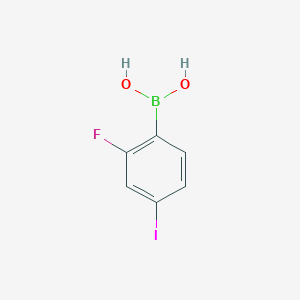

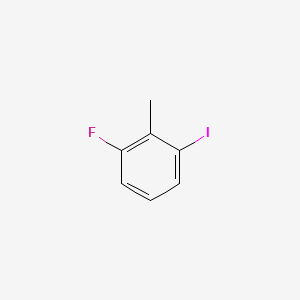

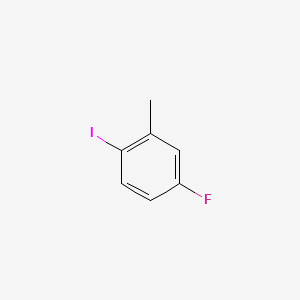

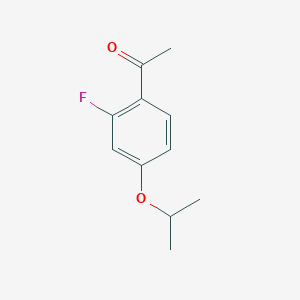

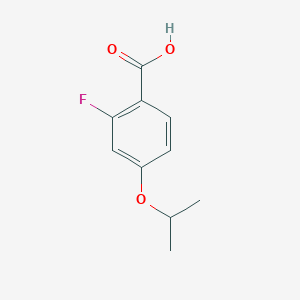

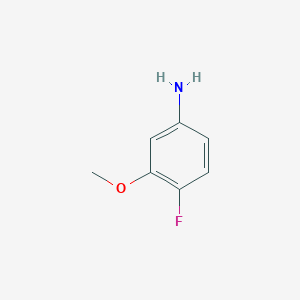

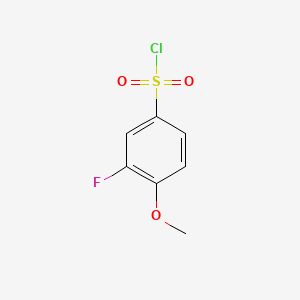

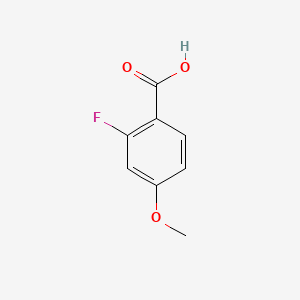

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)